molecular formula C19H14F3N5OS B5092102 N-methyl-N-(pyrimidin-4-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

N-methyl-N-(pyrimidin-4-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B5092102
M. Wt: 417.4 g/mol
InChI Key: VYYHMHIBVDVSDZ-UHFFFAOYSA-N
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Description

N-methyl-N-(pyrimidin-4-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The presence of multiple functional groups, including the trifluoromethyl group, pyrimidine ring, and imidazo[2,1-b][1,3]thiazole core, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyrimidin-4-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multistep reactions. One common approach includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Attachment of the pyrimidine ring: This can be done through a nucleophilic substitution reaction where the pyrimidine derivative is reacted with an appropriate leaving group on the imidazo[2,1-b][1,3]thiazole core.

    N-methylation: The final step involves the methylation of the nitrogen atom on the pyrimidine ring, which can be achieved using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyrimidin-4-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazo[2,1-b][1,3]thiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

N-methyl-N-(pyrimidin-4-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrimidin-4-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events essential for cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution patterns and functional groups attached to the core.

    Trifluoromethylated heterocycles: Compounds with trifluoromethyl groups attached to various heterocyclic cores, such as pyridines and pyrazoles.

    Pyrimidine derivatives: Compounds with modifications on the pyrimidine ring, including different substituents and functional groups.

Uniqueness

N-methyl-N-(pyrimidin-4-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the imidazo[2,1-b][1,3]thiazole core provides a rigid and planar structure that can interact effectively with biological targets. Additionally, the pyrimidine ring offers opportunities for further functionalization and optimization of its biological activity.

Properties

IUPAC Name

N-methyl-N-(pyrimidin-4-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5OS/c1-26(8-14-5-6-23-11-24-14)17(28)16-10-29-18-25-15(9-27(16)18)12-3-2-4-13(7-12)19(20,21)22/h2-7,9-11H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYHMHIBVDVSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=NC=C1)C(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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